Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate
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Overview
Description
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate is an organic compound with the molecular formula C13H20O4. It is a cyclopentane derivative with two ester groups and a methylene group, making it a versatile compound in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate typically involves the esterification of the corresponding cyclopentanedicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical pathways. The methylene group can act as a reactive site for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1,2,2-trimethyl-1,3-cyclopentanedicarboxylate
- Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate
- Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanedicarboxylate
Uniqueness
Dimethyl 3-isopropyl-4-methylene-1,1-cyclopentanedicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopentane derivatives. Its methylene group provides a versatile site for various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
dimethyl 3-methylidene-4-propan-2-ylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H20O4/c1-8(2)10-7-13(6-9(10)3,11(14)16-4)12(15)17-5/h8,10H,3,6-7H2,1-2,4-5H3 |
InChI Key |
QWMYRPDDYHEJES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CC1=C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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